

# Tirabrutinib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Tirabrutinib** (GS-4059/ONO-4059) is a potent and selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is approved in Japan for the treatment of relapsed or refractory primary central nervous system lymphoma and Waldenström's macroglobulinemia.[1][3] This technical guide provides an in-depth overview of **Tirabrutinib**'s chemical properties, a detailed synthesis pathway, and its mechanism of action, including its effects on downstream signaling pathways. The information is intended to support researchers and professionals in the field of drug development.

## **Chemical Structure and Properties**

**Tirabrutinib** is a purinone derivative with the systematic IUPAC name 6-amino-9-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one.[3]

| Property          | Value        |
|-------------------|--------------|
| Molecular Formula | C25H22N6O3   |
| Molecular Weight  | 454.49 g/mol |
| CAS Number        | 1351636-18-4 |
| Appearance        | Solid powder |



## **Synthesis Pathway**

The synthesis of **Tirabrutinib** is a multi-step process that begins with 4-phenoxyaniline. The overall pathway involves the construction of the purinone core, followed by the introduction of the chiral pyrrolidine moiety and the but-2-ynoyl group.

A kilogram-scale synthesis has been described, commencing with 4-phenoxyaniline.[1] This is reacted with a chloromalonate in the presence of a phase transfer catalyst to form an aminomalonate.[1] Condensation with formamidine acetate yields a pyrimidine intermediate with an 87% yield.[1] This intermediate is then converted to a dichloroaryl system using phosphorus oxychloride, which also results in N-formylation of the aniline nitrogen.[1] Subsequent substitution, deprotection, and cyclization steps lead to the formation of the purinone core.[1] The final steps involve the introduction of the chiral pyrrolidine and the but-2-ynoyl group via an amidation reaction to yield **Tirabrutinib**, which is then converted to its hydrochloride salt.[1]



Click to download full resolution via product page



Figure 1: Tirabrutinib Synthesis Workflow.

#### **Biological Activity and Selectivity**

**Tirabrutinib** is a highly selective inhibitor of BTK, which is a key component of the B-cell receptor (BCR) signaling pathway.[2] It forms an irreversible covalent bond with the cysteine residue Cys481 in the active site of BTK.[1]

#### **Kinase Inhibition Profile**

The inhibitory activity of **Tirabrutinib** has been evaluated against a panel of kinases, demonstrating high selectivity for BTK.

| Kinase | IC50 (nM) | Selectivity vs. BTK |
|--------|-----------|---------------------|
| ВТК    | 2.2       | 1                   |
| TEC    | -         | >1                  |
| BMX    | -         | >1                  |
| ITK    | -         | >200                |
| JAK3   | -         | >200                |
| LCK    | -         | >200                |
| FYN    | -         | >700                |
| LYN    | -         | >700                |
| EGFR   | -         | >3597               |
| ERBB2  | -         | >3097               |
| ERBB4  | -         | 64                  |
| CSK    | -         | 162                 |

Data compiled from multiple sources.[4][5]

#### **Cellular Activity**



In cellular assays, **Tirabrutinib** has been shown to inhibit the proliferation of various B-cell lymphoma cell lines.

| Cell Line            | IC50 (nM) |
|----------------------|-----------|
| TMD8 (ABC-DLBCL)     | 3.59      |
| U-2932 (ABC-DLBCL)   | 27.6      |
| OCI-Ly10 (ABC-DLBCL) | ~3000     |
| HBL1 (ABC-DLBCL)     | ~3000     |
| Pfeiffer (GCB-DLBCL) | ~3000     |
| REC1 (MCL)           | 33        |

Data from a study on hematopoietic cell lines.[6]

## **Mechanism of Action and Signaling Pathway**

**Tirabrutinib** exerts its therapeutic effect by inhibiting BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] The BCR pathway is essential for the proliferation, survival, and activation of B-cells.[1] By irreversibly binding to BTK, **Tirabrutinib** blocks the downstream signaling cascade, leading to the downregulation of pathways including those mediated by AKT, ERK, and NF-κB.[4][5] This ultimately results in the inhibition of B-cell proliferation and the induction of apoptosis in malignant B-cells.[1]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tirabrutinib: Synthesis and Introduction Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2017134588A1 Process for the preparation of ibrutinib Google Patents [patents.google.com]
- To cite this document: BenchChem. [Tirabrutinib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b611380#tirabrutinib-chemical-structure-and-synthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com